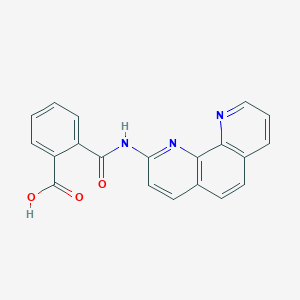
2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid is a complex organic compound that features a phenanthroline moiety linked to a benzoic acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid typically involves the reaction of 1,10-phenanthroline with a benzoic acid derivative. One common method includes the nucleophilic addition of 1,10-phenanthroline to a benzoic acid derivative, followed by cyclization and oxidation steps. The reaction conditions often involve the use of strong acids or bases, and the process may be catalyzed by transition metals .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenanthroline moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the phenanthroline or benzoic acid moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Applications De Recherche Scientifique
2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid involves its ability to form stable complexes with metal ions. The phenanthroline moiety acts as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction can influence the reactivity and stability of the metal ion, making it useful in catalysis and other applications. The benzoic acid moiety can also participate in hydrogen bonding and other interactions, further enhancing the compound’s versatility .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline: A simpler compound that lacks the benzoic acid moiety but shares the phenanthroline structure.
2,2’-Bipyridine: Another chelating agent with similar coordination properties but different structural features.
Ferroin: A complex of 1,10-phenanthroline with iron, used as a redox indicator.
Uniqueness
2-((1,10-Phenanthrolin-2-yl)carbamoyl)benzoic acid is unique due to its combination of the phenanthroline and benzoic acid moieties, which provide a versatile platform for forming stable metal complexes.
Propriétés
Numéro CAS |
63296-75-3 |
|---|---|
Formule moléculaire |
C20H13N3O3 |
Poids moléculaire |
343.3 g/mol |
Nom IUPAC |
2-(1,10-phenanthrolin-2-ylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C20H13N3O3/c24-19(14-5-1-2-6-15(14)20(25)26)23-16-10-9-13-8-7-12-4-3-11-21-17(12)18(13)22-16/h1-11H,(H,25,26)(H,22,23,24) |
Clé InChI |
QBDREUZCGSGMDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=NC3=C(C=CC4=C3N=CC=C4)C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 1-methyl-5,6-dihydro-4H-pyrazolo[3,4-b]pyridine-7-carboxylate](/img/structure/B15249699.png)
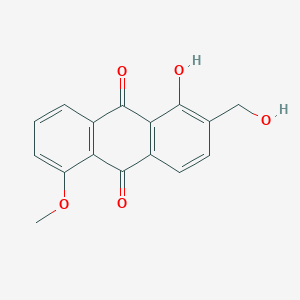
![1-(3-Bromophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B15249711.png)
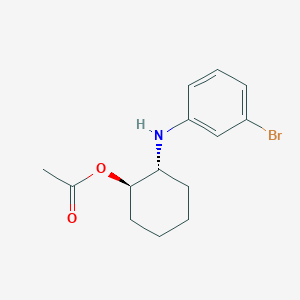

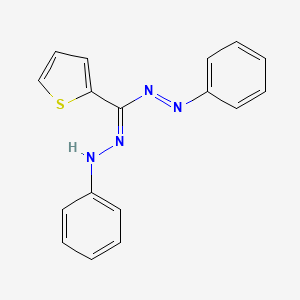


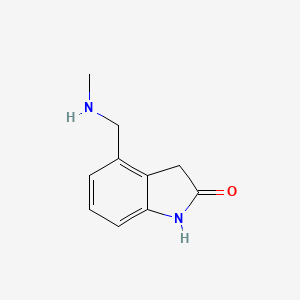
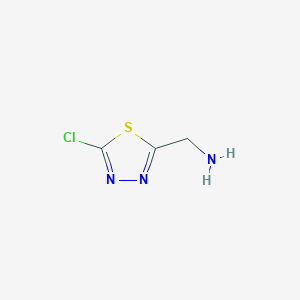
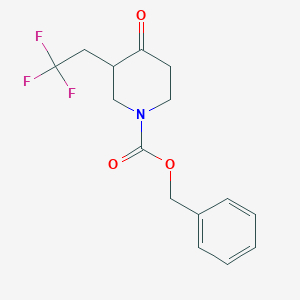
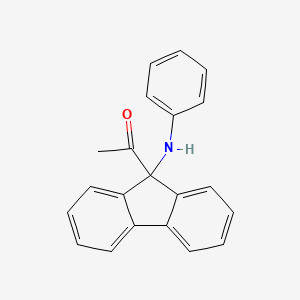
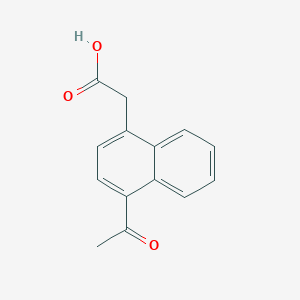
![1,3-Dioxolo[4,5-g][1,4]benzodioxin-6-methanamine,N-[3-(3-aminophenoxy)propyl]-6,7-dihydro-](/img/structure/B15249812.png)
